7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
“7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an azepane ring, a chlorobenzenesulfonyl group, and a fluoroquinolone core, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinolone Core: Starting from an appropriate aniline derivative, the quinolone core can be synthesized through a series of cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Sulfonylation: The chlorobenzenesulfonyl group can be attached using chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the quinolone core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonyl chlorides, and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential use as an antibacterial or antiviral agent, given its structural similarity to other quinolones.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as bacterial DNA gyrase or topoisomerase IV, similar to other quinolones. These interactions can inhibit the replication of bacterial DNA, leading to the death of the bacterial cells. The presence of the azepane ring and the chlorobenzenesulfonyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
“7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is unique due to the presence of the azepane ring and the chlorobenzenesulfonyl group, which are not commonly found in other quinolones. These structural features may confer unique biological properties and potential advantages in terms of efficacy and safety.
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-8-16(24)12-17)23(28)18-13-19(25)21(14-20(18)26)27-10-5-3-4-6-11-27/h7-9,12-15H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMHLQFUKHLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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